molecular formula C14H23NO3 B6322487 (4-{[Bis-(2-methoxy-ethyl)-amino]-methyl}-phenyl)-methanol CAS No. 888070-01-7

(4-{[Bis-(2-methoxy-ethyl)-amino]-methyl}-phenyl)-methanol

Cat. No.: B6322487
CAS No.: 888070-01-7
M. Wt: 253.34 g/mol
InChI Key: KHQNUMYWHONWGM-UHFFFAOYSA-N
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Description

(4-{[Bis-(2-methoxy-ethyl)-amino]-methyl}-phenyl)-methanol is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{[Bis-(2-methoxy-ethyl)-amino]-methyl}-phenyl)-methanol typically involves multiple steps. One common method includes the reaction of 4-formylphenylmethanol with bis(2-methoxyethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4-{[Bis-(2-methoxy-ethyl)-amino]-methyl}-phenyl)-methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the methanol group to a carboxylic acid.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces various alcohol derivatives.

    Substitution: Produces halogenated or nitrated aromatic compounds.

Scientific Research Applications

(4-{[Bis-(2-methoxy-ethyl)-amino]-methyl}-phenyl)-methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (4-{[Bis-(2-methoxy-ethyl)-amino]-methyl}-phenyl)-methanol exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-methoxyethyl) ether
  • Bis(2-methoxyethyl)amine
  • Diethylene glycol dimethyl ether

Uniqueness

(4-{[Bis-(2-methoxy-ethyl)-amino]-methyl}-phenyl)-methanol is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications that similar compounds may not be able to fulfill.

Properties

IUPAC Name

[4-[[bis(2-methoxyethyl)amino]methyl]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-17-9-7-15(8-10-18-2)11-13-3-5-14(12-16)6-4-13/h3-6,16H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQNUMYWHONWGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)CC1=CC=C(C=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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